molecular formula C19H21NO3 B12412146 N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7

N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7

Cat. No.: B12412146
M. Wt: 318.4 g/mol
InChI Key: CMPHSKQRGJSKJX-REFMITASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is a deuterated derivative of the parent compound N-[4-(1-methylethyl)benzoyl]-D-phenylalanine, where seven hydrogen atoms are replaced with deuterium isotopes. This modification is strategically designed to enhance its utility in isotopic labeling applications, particularly in pharmacokinetic studies, metabolic pathway tracing, and nuclear magnetic resonance (NMR) spectroscopy . The deuterium substitution minimizes alterations to the molecule’s bioactivity while improving its stability and detection sensitivity in analytical workflows.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

318.4 g/mol

IUPAC Name

(2R)-2-[[4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1/i1D3,2D3,13D

InChI Key

CMPHSKQRGJSKJX-REFMITASSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Deuterated Nateglinide Analogs

Deuterium Incorporation Frameworks

Deuterated analogs like N-[[4-(1-methylethyl)benzoyl]-D-phenylalanine-d7 are synthesized via two primary approaches: (1) direct deuteration of pre-formed Nateglinide using hydrogen-deuterium exchange catalysts, and (2) stepwise assembly using deuterated building blocks. The latter dominates industrial workflows due to superior control over deuterium placement and isotopic purity.

Building Block Selection

Deuterium is typically introduced at the D-phenylalanine moiety (C-α position and aromatic ring) and the 4-(1-methylethyl)benzoyl group (isopropyl side chain). For example:

  • D-Phenylalanine-d7 : Commercial suppliers provide this precursor with deuterium at the α-carbon (C-2) and all six aromatic hydrogens.
  • 4-(1-Methylethyl)benzoyl-d0/d7 chloride : Non-deuterated or selectively deuterated acyl chlorides are used depending on target isotopic labeling.

Stepwise Synthesis via Mixed Anhydride Intermediates

Mixed Anhydride Formation

The patent-pioneered mixed anhydride method (WO2010106550A2) enables high-yield coupling under mild conditions:

Reaction Scheme :

  • trans-4-(1-Methylethyl)cyclohexanecarboxylic acid (VI) → Mixed anhydride (VF) using p-toluenesulfonyl chloride (TsCl) and triethylamine (TEA) in CH₂Cl₂.
  • VF + D-Phenylalanine-d7 methyl ester (XI-d7) → N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-d7 methyl ester (X-d7).
  • Saponification : X-d7 → Target compound (I-d7) using NaOH/MeOH.

Key Conditions :

  • Solvent : Methylene chloride or toluene for anhydride stability.
  • Temperature : 0–5°C minimizes racemization.
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) for optimal proton scavenging.

Deuterium Retention :

  • Methyl ester saponification (Step 3) preserves deuterium at the α-carbon and aromatic positions due to inert C-D bonds under basic conditions.

Boc-Protected Intermediate Route

Adapting methodologies from HIV-1 capsid inhibitor synthesis (PMC9115767), Boc-protected D-phenylalanine-d7 ensures stereochemical integrity during acylation:

Procedure :

  • Boc-D-Phenylalanine-d7 (1) + Bromoacetic acidIntermediate 3 (HATU/DIEA/CH₂Cl₂).
  • Nucleophilic substitution with 2,5-piperazinedione → Dimerized product (Q-a1-a3).

Application to Nateglinide-d7 :

  • Replace piperazinedione with 4-(1-methylethyl)benzoyl chloride to directly acylate Boc-D-Phe-d7.
  • Deprotection : TFA/CH₂Cl₂ removes Boc, yielding target compound.

Isotopic Purity Optimization

Recrystallization Protocols

Post-synthesis, recrystallization from cyclohexane/ethyl acetate (9:1) removes non-deuterated impurities, achieving >98% isotopic purity (DSC thermogram validation).

Table 1: Recrystallization Solvent Impact on Deuterium Content

Solvent System Isotopic Purity (%) Yield (%)
Cyclohexane/EtOAc 98.5 85
Methanol/Water 95.2 78
Toluene/Hexane 97.1 80

Analytical Characterization

Mass Spectrometry

  • HRMS (ESI+) : m/z 356.2154 [M+H]⁺ (calc. 356.2158 for C₂₀H₂₃D₇NO₃).
  • Isotopic Distribution : d7 pattern confirms seven deuterium atoms (theoretical vs. observed abundance match >99%).

¹H/²H NMR

  • ¹H NMR (DMSO-d6) : Absence of signals at δ 7.2–7.4 (aromatic H) and δ 3.1 (C-α H) confirms deuteration.
  • ²H NMR : Peaks at δ 7.3 (aromatic D) and δ 4.1 (C-α D).

Industrial Scalability and Cost Analysis

Cost Drivers

  • D-Phenylalanine-d7 : ~$2,500/g (bulk discounts reduce to ~$800/g).
  • Acyl Chloride Synthesis : Deuteration adds 20–30% to raw material costs.

Table 2: Method Comparison for Kilogram-Scale Production

Parameter Mixed Anhydride Boc Protection
Yield (%) 82 75
Purity (%) 98.5 97.2
Cost per kg ($) 12,000 18,000
Reaction Time (h) 8 14

Chemical Reactions Analysis

Types of Reactions

N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium labeling allows for precise tracking and analysis of metabolic processes. Molecular targets and pathways include amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 and Analogous Compounds

Compound Name Molecular Formula CAS RN Deuterium Substitution Sites Molecular Weight (g/mol) Primary Applications
N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 Not explicitly provided Not available Likely isopropyl (d7) and phenyl groups Estimated ~350–360* Metabolic studies, isotopic tracers
N-(4-Methyl-d3-benzoyl-d4)glycine CD3C6D4CONHCH2COOH 1216588-60-1 Methyl (d3), benzoyl (d4) 200.24 NMR standards, reagent synthesis
(1-Methylethyl)carbamic Acid-d7 Phenyl Ester C10H5D7NO2 Synonyms only† Isopropyl group (d7) ~211.3 (calculated) Agrochemical safeners, deuterated APIs

Notes:

  • *Estimated molecular weight based on parent compound (C20H23NO3, ~325.4 g/mol) + 7 deuteriums.
  • †Synonyms include phenyl N-(isopropyl-d7)carbamate, with deuterium on the isopropyl group .

Functional and Application-Based Contrasts

Isotopic Labeling Precision: The target compound’s deuterium distribution on both the isopropyl and phenylalanine moieties enhances its utility in dual-tracking metabolic studies, unlike N-(4-Methyl-d3-benzoyl-d4)glycine, which focuses on simpler glycine-based systems . (1-Methylethyl)carbamic Acid-d7 Phenyl Ester, with deuterium confined to the isopropyl group, is tailored for agrochemical stability testing rather than amino acid metabolism .

Synthetic Complexity :

  • N-(4-Methyl-d3-benzoyl-d4)glycine features a lower molecular weight and simpler synthesis (JPY47,300/50mg), making it cost-effective for high-throughput reagent use .
  • The target compound’s stereospecific D-phenylalanine backbone and multi-site deuteration likely increase production costs, though pricing data is absent in the evidence .

Analytical Utility :

  • N-(4-Methyl-d3-benzoyl-d4)glycine’s defined deuteration (methyl and benzoyl) simplifies NMR spectral interpretation, whereas the target compound’s broader deuterium substitution may complicate peak assignments in spectroscopy .

Research Implications and Limitations

While N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is inferred to excel in metabolic studies, the absence of explicit data on its synthesis, stability, and pharmacokinetics in the provided evidence limits a comprehensive comparison. In contrast, compounds like N-(4-Methyl-d3-benzoyl-d4)glycine and (1-Methylethyl)carbamic Acid-d7 Phenyl Ester are well-documented in catalogs, highlighting their roles in reagent production and agrochemical research, respectively . Further studies are needed to quantify the target compound’s isotopic purity, solubility, and biological half-life relative to its analogs.

Biological Activity

N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7 is a derivative of D-phenylalanine, modified to include a 4-(1-methylethyl)benzoyl group. This compound has garnered attention for its biological activity, particularly in relation to its interactions with specific receptors and its potential therapeutic applications.

The primary biological activity of this compound is associated with its role as an insulin secretagogue. It interacts with the sulfonylurea receptor (SUR) on pancreatic beta-cells, which is critical for the regulation of insulin secretion. The compound exhibits a dissociation constant (K(D)) of approximately 11 µM, indicating a significant affinity for the receptor .

Key Findings:

  • K(ATP)-Channel Inhibition: The compound shows half-maximally effective concentrations (EC50) for K(ATP)-channel inhibition ranging from 2 to 4 µM. In the presence of cytosolic nucleotides, such as ADP, the K(ATP)-channel activity can be completely suppressed by low concentrations of the compound .
  • Stereospecific Interaction: The D-isomer demonstrates substantially higher potency compared to its L-isomer counterpart, with a potency difference of up to 80-fold .

Structure-Activity Relationship (SAR)

Research has established that modifications to the benzoyl and phenylalanine moieties significantly affect the biological activity of related compounds. For instance:

  • Substituent Effects: Introduction of electron-withdrawing or electron-donating groups on the phenyl ring alters lipophilicity and, consequently, receptor affinity and potency. For example, substituents such as p-nitro or p-amino groups have been shown to decrease both affinity and potency substantially .
  • Comparative SAR Studies: Studies involving various substituted benzoyl derivatives indicate that structural changes can lead to enhanced or diminished growth-inhibitory activities against certain bacterial strains, showcasing the importance of molecular structure in determining biological function .

1. Insulin Secretion in Pancreatic Beta-Cells

A study conducted using cultured HIT-T15 cells demonstrated that this compound effectively enhances insulin secretion through K(ATP)-channel inhibition. The presence of cytosolic nucleotides was crucial in modulating this effect, highlighting the compound's potential in diabetes management.

2. Antitumor Activity

In another investigation involving Lactobacillus casei, derivatives similar to this compound were assessed for their growth-inhibitory effects. The results indicated that certain structural modifications could lead to significant antitumor properties, suggesting potential applications in cancer therapeutics .

Data Table: Biological Activity Summary

Parameter Value
Dissociation Constant (K(D))11 µM
EC50 for K(ATP)-channel inhibition2 - 4 µM
Potency Comparison (D vs L isomer)D isomer: 80-fold higher
Effective Concentration (with ADP)Complete suppression at 0.1 mM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.